
2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibitors
Research conducted by Yıldırım & Cetin (2008) focused on the synthesis of isoxazoline and isoxazolidine derivatives through 1,3-dipolar cycloaddition reactions. These compounds, including acetamide derivatives, were tested for their corrosion inhibition efficiencies. The studies revealed that certain synthesized compounds showed promising inhibition efficiencies, indicating their potential as corrosion inhibitors in acidic and mineral oil media Corrosion Science, 50, 155-165.
Antimicrobial Activity
A series of acetamide derivatives, including the focus compound, were synthesized and evaluated for their antimicrobial properties by MahyavanshiJyotindra, ParmarKokila, and MahatoAnil (2011). These derivatives displayed significant in-vitro antibacterial, antifungal, and anti-tuberculosis activities, suggesting their potential use in developing new antimicrobial agents Indian journal of applied research, 4, 91-94.
Novel Syntheses and Applications
Dawood, Alsenoussi, and Ibrahim (2011) reported on the synthesis of new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating a 4-pyridyl moiety from 2-cyano-N-(pyridin-4-yl)acetamide. This research opens pathways for the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science Afinidad, 68, 412-416.
Metabolic Stability Improvement
Research by Stec et al. (2011) investigated the structure-activity relationships of dual inhibitors, focusing on variations of heterocycles to improve metabolic stability. Their findings contribute to the design of more stable and effective pharmaceutical compounds, potentially including derivatives of the focus compound Journal of medicinal chemistry, 54 14, 5174-84.
Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives were studied by Chkirate et al. (2019) for their antioxidant activity. The ligands and their complexes showed significant antioxidant properties, indicating their potential in oxidative stress-related applications Journal of inorganic biochemistry, 191, 21-28.
Propiedades
IUPAC Name |
2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(19-12-13-6-8-18-9-7-13)11-15-10-16(22-20-15)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGOCKUIKQQDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2535016.png)

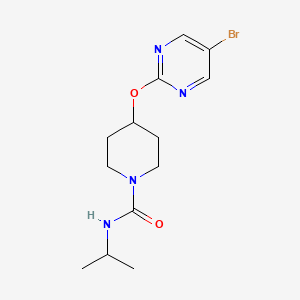
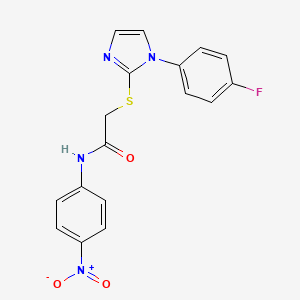
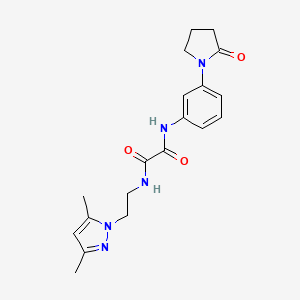
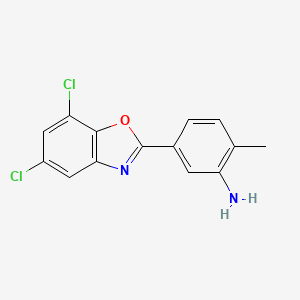
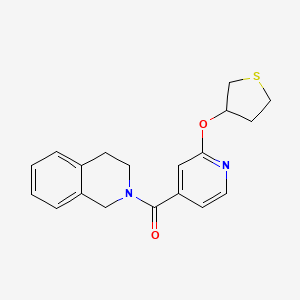

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2535035.png)
![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2535038.png)
